molecular formula C12H20FNO4 B1529696 Ethyl 1-boc-3-fluoropyrrolidine-3-carboxylate CAS No. 1363382-13-1

Ethyl 1-boc-3-fluoropyrrolidine-3-carboxylate

Cat. No.: B1529696
CAS No.: 1363382-13-1
M. Wt: 261.29 g/mol
InChI Key: ZPAXXNFEMNYXCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-Boc-3-fluoropyrrolidine-3-carboxylate is a chemical compound with the molecular formula C12H20FNO4 . It is a useful research chemical .


Molecular Structure Analysis

The molecular weight of this compound is 261.29 . The molecular formula is C12H20FNO4 .


Physical and Chemical Properties Analysis

This compound is a colorless to yellow liquid . The refractive index is n20/D 1.442 .

Scientific Research Applications

Fluorinated Building Blocks in Medicinal Chemistry

Ethyl 1-boc-3-fluoropyrrolidine-3-carboxylate serves as a precursor for the synthesis of various fluorinated compounds, which are of specific interest as bifunctional building blocks in the development of pharmaceutical compounds. The fluorinated azaheterocycles synthesized using this compound have shown potential in creating drugs with enhanced efficacy and selectivity. This highlights its importance in the realm of drug discovery and development, where the incorporation of fluorine atoms can significantly alter the biological activity of molecules (Verniest et al., 2010).

Synthetic Methodologies

The compound is utilized in synthetic chemistry for the preparation of various complex molecules. For instance, it has been used in the synthesis of 3-fluoroazetidine-3-carboxylic acid, a new cyclic fluorinated beta-amino acid. This substance represents a valuable building block in medicinal chemistry, underscoring the versatility of this compound in facilitating the synthesis of novel heterocyclic amino acids (Van Hende et al., 2009).

Safety and Hazards

When handling Ethyl 1-boc-3-fluoropyrrolidine-3-carboxylate, it’s important to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 3-fluoropyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20FNO4/c1-5-17-9(15)12(13)6-7-14(8-12)10(16)18-11(2,3)4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAXXNFEMNYXCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(C1)C(=O)OC(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-boc-3-fluoropyrrolidine-3-carboxylate
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